molecular formula C15H20O3 B15296024 (R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane

(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane

Cat. No.: B15296024
M. Wt: 248.32 g/mol
InChI Key: DQRZXLUCRJNWKV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane is a chemical compound with the molecular formula C15H20O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane typically involves the reaction of 4-[2-(Cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted phenoxy derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through various chemical reactions .

Biology

In biology, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo specific reactions makes it a valuable tool in understanding biological processes .

Medicine

In medicine, ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane
  • (S)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane
  • [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane

Uniqueness

The uniqueness of ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane lies in its specific stereochemistry and the presence of the cyclopropylmethoxy group.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2R)-2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2/t15-/m0/s1

InChI Key

DQRZXLUCRJNWKV-HNNXBMFYSA-N

Isomeric SMILES

C1CC1COCCC2=CC=C(C=C2)OC[C@H]3CO3

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)OCC3CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.